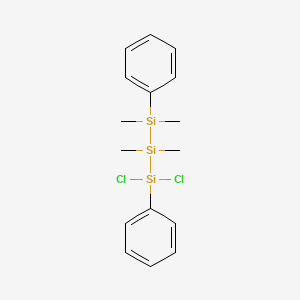
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane is a unique organosilicon compound characterized by its complex structure, which includes two phenyl groups and three silicon atoms
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with dichlorosilane derivatives to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors, leading to the formation of silanes.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in the field of silicon-based therapeutics.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, influencing the reactivity and stability of the resulting molecules. This property is particularly useful in catalysis and material science, where the compound can act as a catalyst or a building block for more complex structures.
Comparison with Similar Compounds
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane can be compared with other similar organosilicon compounds, such as:
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: This compound has a similar chlorinated structure but lacks the phenyl groups and additional silicon atoms.
1,1,3,3-Tetramethyldisiloxane: This compound contains two silicon atoms and is used in similar applications but has different reactivity due to the presence of oxygen atoms.
Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-: Another related compound with a similar backbone but different functional groups, leading to varied applications and reactivity.
Properties
CAS No. |
184847-84-5 |
|---|---|
Molecular Formula |
C16H22Cl2Si3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
dichloro-[[dimethyl(phenyl)silyl]-dimethylsilyl]-phenylsilane |
InChI |
InChI=1S/C16H22Cl2Si3/c1-19(2,15-11-7-5-8-12-15)20(3,4)21(17,18)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
CWZOWEKYPYEWEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


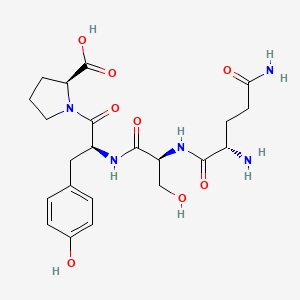
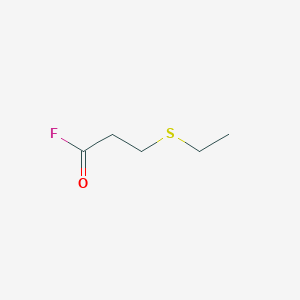
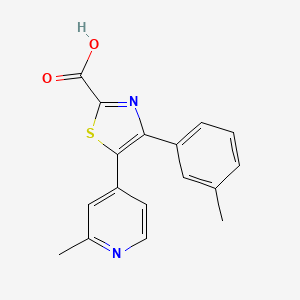
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
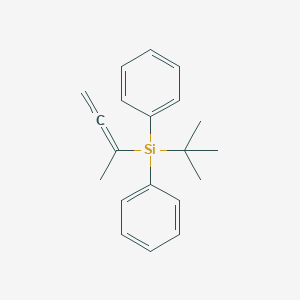

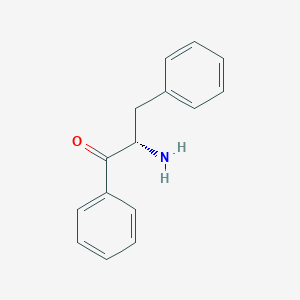
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
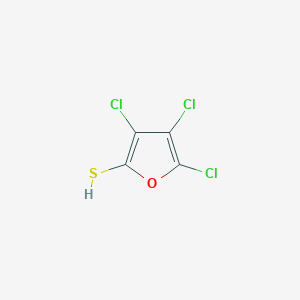
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
